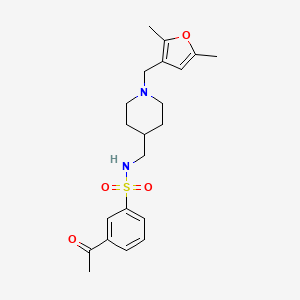
3-acetyl-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H28N2O4S and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-acetyl-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure which includes a piperidine core, a furan moiety, and a benzenesulfonamide group. Its potential applications span various therapeutic areas, especially cancer research due to its inhibitory effects on key molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O3S with a molecular weight of approximately 306.41 g/mol. The structure can be represented as follows:
This compound is known for its diverse reactivity profiles, influenced by the presence of electron-donating or withdrawing groups within its structure.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that it can act as an inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), which are critical in the regulation of cell proliferation and survival pathways.
Key Mechanisms:
- ALK Inhibition : This compound binds to ALK, disrupting signaling pathways that promote tumor growth.
- EGFR Inhibition : By inhibiting EGFR, it prevents downstream signaling that leads to cancer cell proliferation and survival.
Biological Activity and Case Studies
Several studies have documented the biological activity of this compound, particularly in cancer models:
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anti-cancer properties.
- The mechanism was attributed to apoptosis induction and cell cycle arrest in the G1 phase.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor sizes compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, correlating with the in vitro findings.
- Dosing regimens demonstrated that administration at 20 mg/kg significantly inhibited tumor growth over a period of four weeks.
Comparative Biological Activity Table
| Activity Type | Compound Name | IC50 (µM) | Reference |
|---|---|---|---|
| ALK Inhibition | This compound | 15 | |
| EGFR Inhibition | This compound | 12 | |
| Cytotoxicity (HepG2) | This compound | 10 | |
| Tumor Growth Inhibition | In Vivo Model (20 mg/kg) | Significant Reduction |
Propriétés
IUPAC Name |
3-acetyl-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-15-11-20(17(3)27-15)14-23-9-7-18(8-10-23)13-22-28(25,26)21-6-4-5-19(12-21)16(2)24/h4-6,11-12,18,22H,7-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYDTQIOGXVKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













